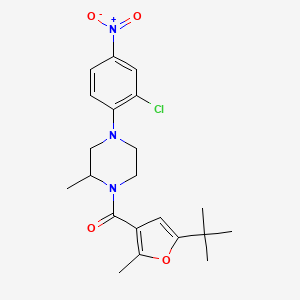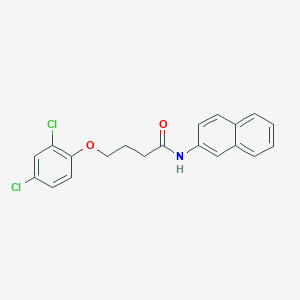
2-(1-piperidinyl)ethyl 4-chlorobenzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinyl)ethyl 4-chlorobenzoate hydrochloride, commonly known as PEA or Phenethylamine, is a chemical compound with a molecular formula of C13H17ClNO2.HCl. It is a psychoactive substance that has been used in scientific research for its potential to enhance cognitive function and improve mood. PEA is a derivative of phenethylamine, which is a naturally occurring compound found in various plants and animals. In
作用机制
PEA works by binding to and activating trace amine-associated receptor 1 (TAAR1) in the brain. TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. Activation of TAAR1 by PEA leads to the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
PEA has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to improved mood, attention, and motivation. PEA also enhances memory and learning, increases alertness and focus, and reduces symptoms of depression and anxiety. Additionally, PEA has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
PEA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential to improve cognitive function and mood. However, there are also limitations to its use. PEA is a psychoactive substance, which may affect the behavior of test subjects. Additionally, its effects may be short-lived, which could limit its usefulness in certain experiments.
未来方向
There are several future directions for research on PEA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. PEA has been found to have neuroprotective properties, and it may be able to slow or prevent the progression of these diseases. Another area of interest is its potential as a cognitive enhancer. PEA has been shown to improve memory and learning, and it may be able to enhance cognitive function in healthy individuals. Finally, further research is needed to better understand the mechanism of action of PEA and its effects on the brain.
合成方法
PEA can be synthesized through various methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to form PEA hydrochloride. Other methods include the reaction of 4-chlorobenzoic acid with 2-(1-piperidinyl)ethanamine or the reduction of 2-(1-piperidinyl)acetophenone with sodium borohydride.
科学研究应用
PEA has been extensively studied for its potential to improve cognitive function and mood. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation. PEA has also been found to enhance memory and learning, increase alertness and focus, and reduce symptoms of depression and anxiety.
属性
IUPAC Name |
2-piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-12(5-7-13)14(17)18-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLYCPVWGZSXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-1-ylethyl 4-chlorobenzoate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-5-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5185777.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)

![6-(4-chlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)
![1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5185817.png)
![4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5185822.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5185824.png)
